(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its structure features a hydroxyl group, which adds to its reactivity and potential applications in medicinal chemistry.
This compound falls under the category of amino acids and derivatives, specifically as a protected amino acid due to the presence of the tert-butoxycarbonyl group. It is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids incorporated into proteins but can be utilized in synthetic pathways to create peptide-like structures.
The synthesis of (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid can be achieved through several methodologies:
The synthetic routes typically involve:
The molecular formula for (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is C9H17NO5. Its structure includes:
(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid participates in various chemical reactions:
The reactivity profile is influenced by both the hydroxyl and amine groups, enabling participation in diverse organic transformations including acylation and alkylation reactions.
The mechanism by which (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid exerts its effects primarily relates to its role as a building block in peptide synthesis and its potential interactions with biological targets:
Research indicates that derivatives of this compound can stimulate glucose uptake and insulin secretion, suggesting applications in metabolic disorders .
Relevant data indicate that compounds with similar structures often exhibit significant biological activity due to their ability to interact with various enzymes and receptors .
(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid serves multiple roles in scientific research:
Enzymatic kinetic resolution is a cornerstone method for producing enantiomerically pure (4R)-4-{[(tert-butoxycarbonyl)amino]-3-hydroxypentanoic acid. This approach leverages stereoselective enzymes to discriminate between enantiomers in racemic mixtures. Pseudomonas fluorescens lipases and Candida antarctica lipase B (Novozym 435) are frequently employed biocatalysts, exhibiting high enantioselectivity (E > 200) for the (R)-enantiomer during transesterification or hydrolysis reactions [10]. Reaction parameters critically influence efficiency:
A comparative analysis of enzymatic methods reveals distinct advantages:
Biocatalyst | Substrate | Conversion (%) | ee (%) | Selectivity (E) |
---|---|---|---|---|
Pseudomonas fluorescens lipase | Racemic ester | 45 | 98 (R) | >200 |
Novozym 435 | Racemic chlorohydrin | 38 | 94 (S) | 165 |
Candida rugosa lipase | Hydroxy acid derivative | <20 | 85 (R) | 30 |
This strategy circumvents the need for chiral auxiliaries, though substrate engineering remains essential to achieve high enantiomeric excess in the target molecule [10].
Chiral auxiliaries enable absolute stereochemical control during the construction of the (R)-stereocenter. Evans oxazolidinones and Oppolzer’s sultams are prominent auxiliaries, directing alkylation or aldol reactions of pentanoic acid derivatives . The auxiliary is typically appended to the carboxylic acid group, enabling face-selective enolization and subsequent nucleophilic attack at the C4 position. After establishing the (R)-amine center, the auxiliary is cleaved under mild conditions (e.g., lithium peroxide hydrolysis), preserving both the Boc group and β-hydroxyl functionality [8].
Key advantages include:
Limitations involve additional synthetic steps for auxiliary attachment/removal and potential epimerization at C3 if reaction conditions are improperly controlled.
Total synthesis from achiral precursors employs strategic functional group manipulations to install stereocenters and protected moieties. A representative sequence involves:
Critical intermediates include ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate (CAS: 1965266-29-8), characterized by nuclear magnetic resonance spectroscopy (¹H NMR δ 1.27–1.44 ppm; ³¹P NMR not applicable) [4]. Yield optimization focuses on step 2, where enzymatic or chemical asymmetric reduction determines overall enantiopurity.
The Boc group serves as a robust nitrogen protector during synthetic sequences, owing to its orthogonal stability relative to Fmoc and acid-labile groups [2] [8].
Protection Protocols:
Deprotection Mechanisms:
Boc stability spans pH 1–9 at room temperature but rapidly degrades under strong acids (pH <1, 100°C) or Lewis acids, necessitating careful handling during serine hydroxyl modifications [2].
Synthesis of peptide-embedded derivatives of (4R)-4-{[(tert-butoxycarbonyl)amino]-3-hydroxypentanoic acid employs divergent methodologies:
Solution-Phase Synthesis:
Solid-Phase Synthesis:
Performance metrics highlight trade-offs:
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield (5 steps) | 12–18% | 35–46% |
Purity (HPLC) | >95% (after purification) | 85–90% (crude) |
Scalability | Millimole scale | Multi-gram feasible |
Peptide Macrocyclization | Low yielding (<10%) | 36% (standard conditions) |
Solid-phase synthesis is superior for constructing complex peptidomimetics incorporating this chiral building block, particularly when late-stage heterocyclization is required [3] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9